N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide
Description
N'-{[3-(4-Methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide is a synthetic organic compound featuring a 1,3-oxazinan-2-ylmethyl scaffold substituted with a 4-methoxybenzenesulfonyl group and an ethanediamide backbone linked to a branched 3-methylbutyl chain. Its structure is characterized by:
- 1,3-Oxazinan Ring: A six-membered heterocyclic ring containing oxygen and nitrogen atoms, functionalized with a sulfonyl group at the 3-position.
- 4-Methoxybenzenesulfonyl Group: Provides electron-withdrawing and steric bulk, influencing reactivity and solubility.
- 3-Methylbutyl Chain: A hydrophobic substituent that may improve membrane permeability.
Synthesis typically involves coupling 4-methoxybenzenesulfonyl chloride with a pre-functionalized 1,3-oxazinan intermediate, followed by amidation using activated carboxylic acid derivatives (e.g., EDCl/HOBt) . Structural confirmation relies on NMR, IR, and X-ray crystallography .
Properties
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6S/c1-14(2)9-10-20-18(23)19(24)21-13-17-22(11-4-12-28-17)29(25,26)16-7-5-15(27-3)6-8-16/h5-8,14,17H,4,9-13H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOUBMHGLUAFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity suggests applications in drug discovery and development.
Medicine: The compound may have therapeutic potential, although specific medical applications are still under investigation.
Industry: It can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₂₂H₂₆FN₃O₆S , adjusted for methoxy substitution.
Structural and Functional Analysis
Sulfonyl Group Variations: The 4-methoxybenzenesulfonyl group in the target compound offers moderate electron-donating effects compared to the 4-fluorophenylsulfonyl group in , which enhances electrophilicity. Impact on Solubility: The methoxy group in the target compound increases hydrophilicity (logP ~1.8) relative to the fluorinated analogs (logP ~2.1–2.3) .
Backbone and Side Chain Differences :
- The ethanediamide core in the target compound enables stronger hydrogen-bonding interactions compared to the benzamide backbone in or thiazolidinedione in .
- The 3-methylbutyl chain confers greater lipophilicity than the 2-(2-methoxyphenyl)ethyl group in , which may enhance blood-brain barrier penetration.
Synthetic Methodologies: The target compound and analogs utilize carbodiimide-mediated amidation (e.g., EDCl/HOBt), ensuring high coupling efficiency . In contrast, employs direct acylation of 2-amino-2-methyl-1-propanol with 3-methylbenzoyl chloride.
Biological Activity
N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the research findings concerning this compound.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 477.5 g/mol. The structure includes an oxazinan ring, a methoxybenzenesulfonyl group, and an ethanediamide moiety, which contribute to its biological activity and interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 477.5 g/mol |
| CAS Number | 872880-84-7 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the oxazinan structure. For instance, a series of oxazinonaphthalene-3-one analogs were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer) cells. These studies demonstrated significant antiproliferative activity, with some compounds exhibiting IC50 values as low as 4.47 μM .
The mechanism by which this compound exerts its biological effects likely involves:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
- Enzyme Modulation : The unique functional groups in the structure may facilitate binding to specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways .
Other Biological Activities
Beyond anticancer effects, compounds with similar structural features have been investigated for their potential as enzyme inhibitors. The sulfonamide group in the structure enhances solubility and bioavailability, making it a candidate for further pharmacological evaluation .
Study on Cytotoxicity
In a study evaluating the cytotoxicity of various oxazinan derivatives, it was found that certain modifications in the structure significantly affected their potency against cancer cells. For example, compounds with trimethoxyphenyl groups showed enhanced antiproliferative activity compared to others . This suggests that specific structural elements are crucial for optimizing therapeutic efficacy.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to tubulin. These studies indicated that the compound could effectively bind to the colchicine site on tubulin, providing insights into its potential as an antitumor agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with sulfonylation of the oxazinan-2-ylmethyl intermediate. Key steps include coupling with 3-methylbutylamine under basic conditions (e.g., potassium carbonate) in aprotic solvents like dichloromethane. Temperature control (40–60°C) and stoichiometric ratios are critical to minimize by-products like unreacted sulfonyl chloride intermediates. Reaction progress can be monitored via TLC or HPLC .
Q. Which spectroscopic techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the sulfonamide and ethanediamide moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹). Purity is assessed via reverse-phase HPLC with UV detection at 254 nm .
Q. How can computational tools predict the solubility and stability of this compound under varying pH conditions?
- Methodological Answer : Software like ACD/Labs or ChemAxon’s MarvinSuite uses logP and pKa predictions to estimate solubility in aqueous buffers. Molecular dynamics simulations (e.g., GROMACS) model stability in biological matrices, identifying potential hydrolysis sites in the oxazinan ring under acidic conditions .
Advanced Research Questions
Q. How can SHELXL resolve crystallographic data discrepancies during structure refinement of this compound?
- Methodological Answer : SHELXL refines anisotropic displacement parameters and handles twinning or disorder in the oxazinan ring. For high-resolution data, the TWIN and BASF commands correct for pseudo-merohedral twinning. Hydrogen bonding networks are validated using HKLF 5 to ensure geometric accuracy. Discrepancies in sulfonyl group orientation are resolved via iterative L.S. cycles and electron density maps (e.g., OLEX2 visualization) .
Q. What experimental designs are optimal for assessing this compound’s bioactivity against serine proteases?
- Methodological Answer : Use fluorescence-based enzymatic assays (e.g., trypsin inhibition) with Z-Gly-Pro-Arg-AMC as a substrate. IC₅₀ values are determined via dose-response curves (10 nM–100 µM). Competitive binding is validated via surface plasmon resonance (SPR) to measure KD values. Control experiments include pre-incubating the compound with β-mercaptoethanol to rule out thiol-mediated false positives .
Q. How can structure-activity relationship (SAR) studies guide the optimization of sulfonamide-containing analogs?
- Methodological Answer : Systematic substitution of the 4-methoxybenzenesulfonyl group (e.g., replacing methoxy with nitro or trifluoromethyl groups) evaluates electronic effects on target binding. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Tyr-228 in the enzyme active site). In vitro cytotoxicity assays (MTT) on HEK293 cells prioritize analogs with therapeutic indices >10 .
Q. What strategies mitigate data contradictions between in vitro and in vivo pharmacokinetic profiles?
- Methodological Answer : Discrepancies in bioavailability often arise from poor membrane permeability. Use Caco-2 cell monolayers to measure apparent permeability (Papp). If Papp < 1 × 10⁻⁶ cm/s, prodrug strategies (e.g., esterification of the ethanediamide carbonyl) improve absorption. In vivo PK studies in rodents with LC-MS/MS quantification validate systemic exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
